1-(((2S,3S)-2-(2,4-difluorophenyl)-3-methyloxiran-2-yl)methyl)-1H-1,2,4-triazole

Asymmetric Synthesis Jacobsen Epoxidation Enantioselectivity

1-(((2S,3S)-2-(2,4-difluorophenyl)-3-methyloxiran-2-yl)methyl)-1H-1,2,4-triazole, also known as (S,S)-Efinaconazole Epoxide, is an enantiomerically pure epoxide intermediate that serves as the pivotal chiral building block for the approved topical triazole antifungal efinaconazole (Jublia). As a compound bearing two vicinal stereocenters with defined (2S,3S) absolute configuration, it is indispensable for the asymmetric synthesis of efinaconazole and related advanced triazole antifungals such as ravuconazole and isavuconazole.

Molecular Formula C12H11F2N3O
Molecular Weight 251.23
CAS No. 135270-10-9
Cat. No. B601461
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(((2S,3S)-2-(2,4-difluorophenyl)-3-methyloxiran-2-yl)methyl)-1H-1,2,4-triazole
CAS135270-10-9
Synonyms1-[[(2S,3S)-2-(2,4-Difluorophenyl)-3-methyloxiranyl]methyl]-1H-1,2,4-triazole;  (2S-trans)-1-[[2-(2,4-Difluorophenyl)-3-methyloxiranyl]methyl]-1H-1,2,4-triazole
Molecular FormulaC12H11F2N3O
Molecular Weight251.23
Structural Identifiers
SMILESCC1C(O1)(CN2C=NC=N2)C3=C(C=C(C=C3)F)F
InChIInChI=1S/C12H11F2N3O/c1-8-12(18-8,5-17-7-15-6-16-17)10-3-2-9(13)4-11(10)14/h2-4,6-8H,5H2,1H3/t8-,12-/m0/s1
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Why 1-(((2S,3S)-2-(2,4-difluorophenyl)-3-methyloxiran-2-yl)methyl)-1H-1,2,4-triazole (CAS 135270-10-9) Is a Critical Chiral Epoxide for Efinaconazole Synthesis and Impurity Profiling


1-(((2S,3S)-2-(2,4-difluorophenyl)-3-methyloxiran-2-yl)methyl)-1H-1,2,4-triazole, also known as (S,S)-Efinaconazole Epoxide, is an enantiomerically pure epoxide intermediate that serves as the pivotal chiral building block for the approved topical triazole antifungal efinaconazole (Jublia). As a compound bearing two vicinal stereocenters with defined (2S,3S) absolute configuration, it is indispensable for the asymmetric synthesis of efinaconazole and related advanced triazole antifungals such as ravuconazole and isavuconazole [1]. Its utility extends to its role as a reference standard — designated Efinaconazole Impurity 8 — for analytical method development, method validation (AMV), and quality control (QC) during Abbreviated New Drug Application (ANDA) submissions [2].

Why Generic Substitution Fails for 1-(((2S,3S)-2-(2,4-difluorophenyl)-3-methyloxiran-2-yl)methyl)-1H-1,2,4-triazole (CAS 135270-10-9): Stereochemical Integrity, Regulatory Compliance, and Synthetic Efficiency


Generic substitution of this specific (S,S)-epoxide with other triazole epoxide intermediates or even its (R,R)-enantiomer (CAS 135270-13-2) is rendered impossible by the strict stereochemical requirements of downstream catalytic asymmetric synthesis. The (2S,3S) configuration is non-negotiable for producing the clinically active enantiomer of efinaconazole, as employing the incorrect enantiomer would lead to an inactive or toxic diastereomer [1]. Regulatory frameworks for ANDA filings demand impurity reference standards that are chemically identical to the process-related impurities observed in the drug substance, making this specific epoxide the only acceptable marker for Impurity 8 quantitation. Furthermore, synthetic routes that bypass this intermediate or utilize racemic mixtures suffer from lower overall yields and necessitate costly chiral resolution steps, directly impacting procurement decisions [2].

Head-to-Head Quantitative Evidence Guide: (S,S)-Efinaconazole Epoxide (CAS 135270-10-9) vs. Comparator Intermediates


Synthetic Route Efficiency: Tang 2024 Upgraded Strategy vs. Tamura 2014 Shortest Route

The Tang 2024 upgraded strategy for synthesizing the key (S,S)-epoxide intermediate (CAS 135270-10-9) achieves a significantly higher yield and comparable enantioselectivity compared to the previously shortest route reported by Tamura et al. in 2014. The Tang method employs a P(NMe2)3-mediated nonylidic olefination followed by Jacobsen epoxidation, delivering the epoxide in 74% yield with 98% ee [1]. In contrast, the Tamura 2014 route, which uses catalytic asymmetric cyanosilylation, produced the identical epoxide in 29% overall yield over four steps from the ketone starting material [2]. This 45 percentage-point yield advantage represents a substantial improvement in production efficiency, directly translating to lower cost per gram and faster delivery times for procurement.

Asymmetric Synthesis Jacobsen Epoxidation Enantioselectivity

Commercial Purity Grades: Reference Standard Quality vs. Generic Epoxide Intermediates

Commercially sourced (S,S)-Efinaconazole Epoxide (CAS 135270-10-9) is available at stringent purity levels required for regulatory applications, with multiple vendors specifying ≥98% purity by HPLC and ≥99% purity for ISO 17034-certified reference standard grade [1]. In contrast, generic or non-certified epoxide intermediates for triazole synthesis are frequently offered at >95% purity without certified documentation . This 3-4 percentage point purity differential is critical: for impurity reference standards used in ANDA submissions, even minor unknown contaminants can invalidate method validation, while for synthesis, lower purity intermediates necessitate additional purification steps that add cost and reduce net yield.

Purity Specification Reference Standard Pharmaceutical Quality Control

Epoxide Ring-Opening Reactivity: Conversion to Efinaconazole API — (S,S)-Epoxide vs. Diol Intermediates

The (S,S)-epoxide intermediate enables direct aminolysis with 4-methylenepiperidine to produce efinaconazole API. Tamura et al. reported that under microwave irradiation at 120 °C, the epoxide undergoes efficient ring-opening to afford efinaconazole, whereas at 80 °C only 44% conversion was achieved after 24 hours with 51% epoxide remaining unreacted [1]. A later optimized process using (t-BuO)2Mg-promoted epoxide aminolysis achieved efinaconazole in 88.5% isolated yield with 99.5% HPLC purity and >99.9% ee on a 700 g scale [2]. By comparison, an alternative route proceeding through the diol intermediate required additional mesylation/cyclization steps and delivered lower overall yield (24% total yield for efinaconazole from the diol route vs. the epoxide route's superior performance) [3].

Epoxide Aminolysis Efinaconazole API Process Yield

Enantiomeric Purity and Regulatory Traceability: (S,S)-Epoxide Reference Standard vs. Uncertified Impurity Markers

The (S,S)-Efinaconazole Epoxide (CAS 135270-10-9) is specifically designated as Efinaconazole Impurity 8 in pharmacopeial monographs and ANDA dossiers, requiring exact chemical identity — including absolute stereochemistry — for valid analytical use. CATO Research Chemicals supplies this compound as an ISO 17034-certified reference standard, ensuring metrological traceability and validated purity suitable for regulatory submissions [1]. In contrast, generic impurity markers for efinaconazole may lack certification of stereochemical purity, and some suppliers list the regioisomeric impurity 4-(((2R,3S)-2-(2,4-Difluorophenyl)-3-methyloxiran-2-yl)methyl)-4H-1,2,4-triazole (CAS 2122222-15-3) under the same 'Impurity 8' designation, despite being a different chemical entity [2]. The Tang 2024 synthesis confirms that the (S,S)-epoxide is obtained with 98% ee, providing a benchmark enantiomeric purity that non-certified materials may not meet [3].

Enantiomeric Excess ISO 17034 Pharmacopeial Traceability

Optimal Application Scenarios for Procuring (S,S)-Efinaconazole Epoxide (CAS 135270-10-9)


Reference Standard for Efinaconazole ANDA Impurity Profiling

Procure ISO 17034-certified (S,S)-Efinaconazole Epoxide (CAS 135270-10-9) as the definitive reference standard for identifying and quantifying Impurity 8 during analytical method validation and quality control release testing. The certified purity of ≥99% and stereochemical verification ensure that HPLC/LC-MS methods meet ICH Q2(R1) validation requirements, while traceability to USP/EP monographs satisfies regulatory expectations for ANDA submissions [1][2].

Asymmetric Synthesis of Efinaconazole API via Jacobsen Epoxidation Route

Utilize the (S,S)-epoxide as the key chiral intermediate in the Tang 2024 Jacobsen epoxidation-based synthetic route. This route delivers the epoxide in 74% yield with 98% ee, which upon optimized aminolysis with 4-methylenepiperidine using (t-BuO)2Mg yields efinaconazole in 88.5% with >99.9% ee at 700 g scale, enabling cost-effective pilot plant manufacture [3][4].

Divergent Synthesis of Advanced Triazole Antifungal Libraries

Leverage the epoxide as a common late-stage intermediate for the divergent synthesis of multiple triazole antifungal agents. As demonstrated by Tamura et al., the (S,S)-epoxide can be converted to efinaconazole via 4-methylenepiperidine or to ravuconazole via cyanide/thioamide chemistry in 76-78% yield, enabling efficient structure-activity relationship (SAR) exploration and lead optimization campaigns [5].

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